![molecular formula C16H24N2S B7568176 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine](/img/structure/B7568176.png)
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and other diseases, as it has shown to have antitumor activity and immune-stimulatory effects.
Wirkmechanismus
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine works by blocking the adenosine A2A receptor, which is a key regulator of immune function. By inhibiting this receptor, 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine promotes the activation of T cells and other immune cells, leading to antitumor activity and immune-stimulatory effects.
Biochemical and Physiological Effects:
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the activation of T cells and other immune cells, and the promotion of cytokine production. It has also been shown to have a good safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine in lab experiments is its specificity for the adenosine A2A receptor, which allows for precise targeting of this pathway. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine, including:
1. Clinical trials to evaluate its efficacy and safety in combination with other cancer therapies.
2. Studies to identify biomarkers that can predict response to 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine.
3. Development of new formulations and delivery methods to improve its pharmacokinetics and bioavailability.
4. Investigation of its potential use in other diseases, such as autoimmune disorders and infectious diseases.
5. Further understanding of its mechanism of action and its effects on the immune system.
In conclusion, 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine is a promising drug candidate for the treatment of cancer and other diseases. Its inhibition of the adenosine A2A receptor has shown to have antitumor activity and immune-stimulatory effects. Further research and development are needed to fully understand its potential and to bring it to the clinic.
Synthesemethoden
The synthesis of 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine involves several steps, including the preparation of the starting material, the cyclization of the benzothiophene ring, and the coupling of the piperidine ring. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown to have antitumor activity by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer. 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine also has immune-stimulatory effects by promoting the activation of T cells and other immune cells.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-2-15(14-8-11-19-16(14)3-1)17-12-6-9-18(10-7-12)13-4-5-13/h8,11-13,15,17H,1-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIYDORLYQMEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)NC3CCN(CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.